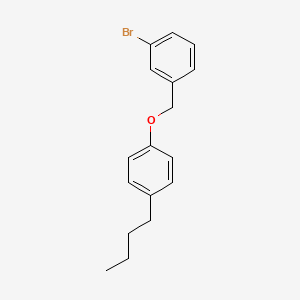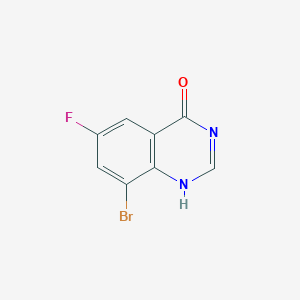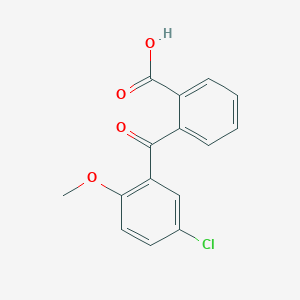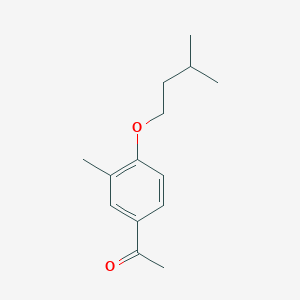
tert-Butyl (3-((5-bromopyrimidin-2-yl)amino)propyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[3-[(5-bromopyrimidin-2-yl)amino]propyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyrimidine moiety, and a propyl linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-((5-bromopyrimidin-2-yl)amino)propyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromopyrimidine and tert-butyl carbamate.
Reaction Conditions: The 5-bromopyrimidine is reacted with 3-aminopropylamine under controlled conditions to form the intermediate product.
Final Step: The intermediate is then reacted with tert-butyl chloroformate to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl N-[3-[(5-bromopyrimidin-2-yl)amino]propyl]carbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom in the pyrimidine ring.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce various oxidized forms of the compound.
科学的研究の応用
Chemistry:
Synthesis of Derivatives:
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Biology and Medicine:
Drug Development: The compound and its derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Probes: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry:
Material Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Agriculture: It may be used in the formulation of agrochemicals to enhance crop protection and yield.
作用機序
The mechanism of action of tert-Butyl (3-((5-bromopyrimidin-2-yl)amino)propyl)carbamate involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites in enzymes or receptors, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
- tert-Butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate
- tert-Butyl (5-bromopyrimidin-2-yl)methylcarbamate
- tert-Butyl 3-bromopropylcarbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl and bromopyrimidine moieties, they differ in the nature of the linkage and additional functional groups.
- Reactivity: The presence of different linkages and functional groups can influence the reactivity and chemical behavior of these compounds.
- Applications: Each compound may have unique applications based on its specific structure and properties. For example, tert-butyl (5-bromopyrimidin-2-yl)methylcarbamate may be more suitable for certain catalytic reactions compared to tert-Butyl (3-((5-bromopyrimidin-2-yl)amino)propyl)carbamate .
特性
IUPAC Name |
tert-butyl N-[3-[(5-bromopyrimidin-2-yl)amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN4O2/c1-12(2,3)19-11(18)15-6-4-5-14-10-16-7-9(13)8-17-10/h7-8H,4-6H2,1-3H3,(H,15,18)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSYROXZFURFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC1=NC=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














